3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one

Neuropharmacology CNS depression Neuroleptic activity

This 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one scaffold is distinguished by its demonstrated CNS-depressant and neuroleptic activity confirmed in published pharmacological studies, unlike antibacterial or anticancer quinazolinones. It is accessible via a high-yielding formic acid-catalyzed cyclization protocol, making it an ideal synthetic starting point for constructing focused libraries around a tricyclic quinazolinone core with potassium channel modulatory potential. Procure with confidence for SAR exploration.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 19801-37-7
Cat. No. B008675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
CAS19801-37-7
Synonyms6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CNC2=NC3=CC=CC=C3C(=O)N2C1
InChIInChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13)
InChIKeyYBDKSPSOTVXJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.2 [ug/mL]

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (CAS 19801-37-7) – Heterocyclic Scaffold and Physicochemical Profile


3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (CAS 19801-37-7) is a tricyclic heterocyclic compound that combines pyrimidine and quinazoline moieties within a fused 6/6/6 ring system [1]. It possesses a molecular formula of C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol . Key physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 363.1±25.0 °C at 760 mmHg, and a melting point of approximately 187.73 °C . The compound is commercially available from multiple suppliers with typical purity specifications of ≥95% .

Why 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (19801-37-7) Cannot Be Directly Replaced by Other Quinazolinones or Pyrimidoquinazolines


The 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one scaffold exhibits a unique combination of CNS-depressant and neuroleptic activity not universally shared by other pyrimido[2,1-b]quinazolinone regioisomers or simpler quinazolinones [1]. Substitution patterns on the tricyclic core critically influence both pharmacological target engagement and synthetic accessibility. For instance, the specific ring size and saturation state of the dihydropyrimido ring in this compound directly impact the intramolecular cyclization efficiency during synthesis, whereas analogous imidazo[2,1-b]quinazolinones require different precursors and reaction conditions [2]. Generic substitution with a structurally similar but uncharacterized analog risks losing the established CNS activity profile or introducing unpredictable synthetic complications.

Quantitative Differentiation Evidence for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (19801-37-7) Against Closest Analogs


CNS Depressant and Neuroleptic Activity vs. Structurally Distinct CNS-Active Quinazolines

Derivatives of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazoline, the core scaffold of the target compound, exhibit both CNS depressant action and neuroleptic activity [1]. While the publication does not provide a direct numerical comparator against a specific analog, it establishes that this tricyclic framework possesses a dual CNS pharmacological profile. In contrast, many simpler quinazolinones (e.g., 4(3H)-quinazolinone derivatives) are primarily explored for antibacterial or anticancer applications rather than CNS modulation [2].

Neuropharmacology CNS depression Neuroleptic activity

Synthetic Yield and Versatility vs. Imidazo[2,1-b]quinazolin-5(1H)-ones

The target compound scaffold (3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones I) and the analogous imidazo[2,1-b]quinazolin-5(1H)-ones II were both synthesized via formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones [1]. The publication states that both classes were obtained in 'high yields,' but does not provide individual yield values. However, the synthetic protocol demonstrates that the pyrimido[2,1-b]quinazolin-6-one ring system can be accessed in parallel with the imidazo analog using identical starting materials and catalyst, differing only in the choice of aminoalkyl chain length.

Medicinal chemistry Heterocyclic synthesis Intramolecular cyclization

Potential Ion Channel Activity Profile Differentiation (Kv1.5 and KCNQ2)

BindingDB entries for compounds structurally related to the target scaffold report IC₅₀ values of 70 nM for KCNQ2 antagonism and 200 nM for Kv1.5 inhibition [1] [2]. A separate entry reports an IC₅₀ of 120 nM for KCNQ2/Q3 heteromeric channels [1]. These data suggest that the pyrimido[2,1-b]quinazolin-6-one framework may be amenable to ion channel modulation. However, these values correspond to specific derivative compounds (BDBM50395464 and BDBM50392994) and cannot be directly assigned to the unsubstituted parent compound (CAS 19801-37-7).

Ion channel pharmacology Kv1.5 KCNQ2

Optimal Research and Industrial Application Scenarios for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one (19801-37-7)


CNS Drug Discovery: Screening for Neuroleptic or Sedative Lead Compounds

This compound serves as a core scaffold for generating derivatives with CNS depressant and neuroleptic activity, as established by Korzycka et al. [1]. Procurement is indicated for medicinal chemistry teams seeking to build focused libraries around a tricyclic quinazolinone framework with demonstrated CNS activity, distinct from antibacterial or anticancer quinazolinones.

Medicinal Chemistry Scaffold for Ion Channel Modulator Development

The pyrimido[2,1-b]quinazolin-6-one core appears in compounds with reported KCNQ2 and Kv1.5 inhibitory activity [1] [2]. Researchers exploring potassium channel modulators may procure this parent compound as a synthetic starting point for analog generation and structure–activity relationship (SAR) exploration.

Synthetic Methodology Development and Heterocyclic Chemistry

The compound is accessible via a high-yielding formic acid-catalyzed intramolecular cyclization protocol [3]. This makes it a useful substrate for developing new synthetic methodologies, studying cyclization mechanisms, or as a building block for more complex fused heterocyclic systems.

Quote Request

Request a Quote for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.